

Comparing the efficacy of VH 101, acid with other VHL ligands

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Compound of Interest

Compound Name: VH 101, acid

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A Comparative Guide to the Efficacy of VH101 and Other VHL Ligands for Targeted Protein Degradation

Introduction

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, owing to its well-defined binding pocket and the availability of potent small molecule ligands.^{[1][2]}

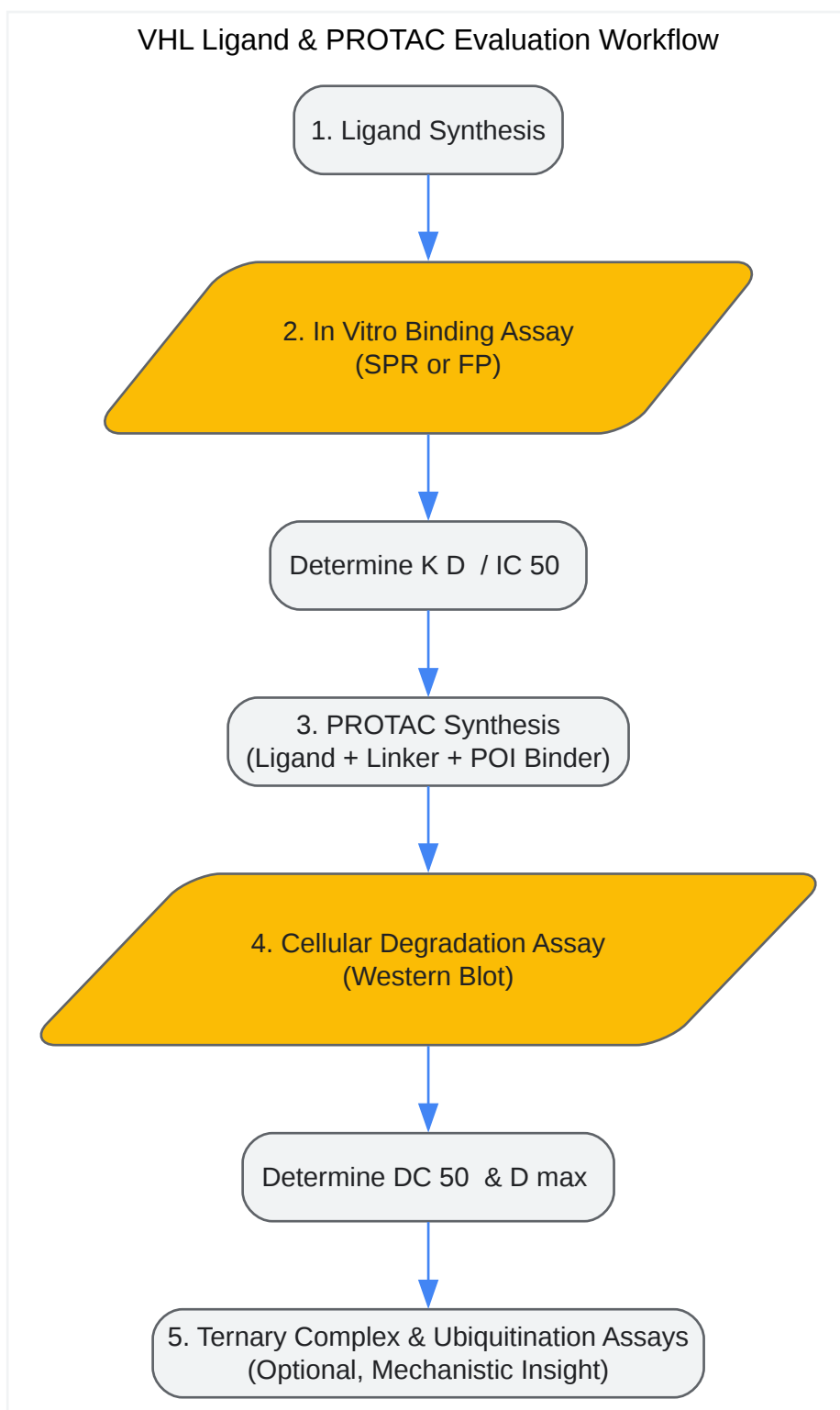
This guide provides an objective comparison of the seminal VHL ligand, VH101, with its precursors and other optimized alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to aid researchers, scientists, and drug development professionals in selecting and evaluating VHL ligands for their TPD programs.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs function by inducing proximity between the VHL E3 ligase complex and a protein of interest (POI). The PROTAC simultaneously binds to VHL via its VHL-recruiting ligand and to the POI. This event forms a ternary complex, which allows the E3 ligase to

transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3]





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